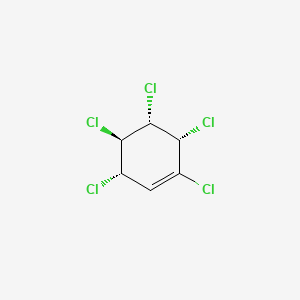
alpha-PCCH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-pentachlorocyclohexane (alpha-PCCH) is a chlorinated hydrocarbon compound. It is one of the isomers of hexachlorocyclohexane, which is a derivative of benzene. Alpha-pentachlorocyclohexane is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-pentachlorocyclohexane can be synthesized through the chlorination of cyclohexane. The process involves the addition of chlorine atoms to the cyclohexane ring under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of alpha-pentachlorocyclohexane involves large-scale chlorination reactors. The reaction conditions are carefully monitored to ensure the selective formation of the alpha isomer. The product is then purified through distillation and crystallization techniques to obtain high-purity alpha-pentachlorocyclohexane.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-pentachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated cyclohexanones and cyclohexanols.
Reduction: Reduction reactions can convert it to less chlorinated cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
The major products formed from these reactions include various chlorinated cyclohexanones, cyclohexanols, and substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Alpha-pentachlorocyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the stability and reactivity of hydrocarbons.
Biology: Research on its toxicity and environmental impact helps in understanding the behavior of chlorinated hydrocarbons in biological systems.
Medicine: Studies on its potential effects on human health contribute to the development of safety guidelines for handling chlorinated compounds.
Industry: It is used in the synthesis of other chlorinated compounds and as an intermediate in the production of pesticides and other chemicals.
Mecanismo De Acción
The mechanism by which alpha-pentachlorocyclohexane exerts its effects involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions due to its lipophilic nature. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
Gamma-hexachlorocyclohexane (lindane): Another isomer of hexachlorocyclohexane, known for its use as an insecticide.
Beta-hexachlorocyclohexane: Another isomer with different physical and chemical properties.
Delta-hexachlorocyclohexane: Another isomer with distinct biological effects.
Uniqueness
Alpha-pentachlorocyclohexane is unique due to its specific chlorination pattern, which affects its stability, reactivity, and environmental persistence. Its distinct properties make it a valuable compound for studying the effects of chlorination on hydrocarbons and their impact on the environment and biological systems.
Propiedades
Número CAS |
51795-30-3 |
|---|---|
Fórmula molecular |
C6H5Cl5 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
(3S,4R,5S,6S)-1,3,4,5,6-pentachlorocyclohexene |
InChI |
InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6-/m0/s1 |
Clave InChI |
MQYAVRUCONBHOR-BFYUJEOXSA-N |
SMILES isomérico |
C1=C([C@H]([C@H]([C@@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


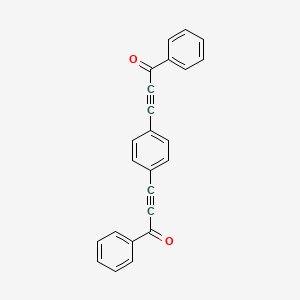

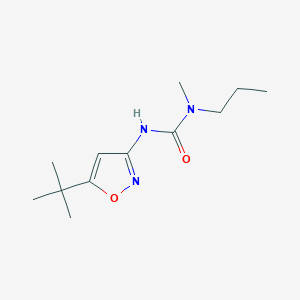
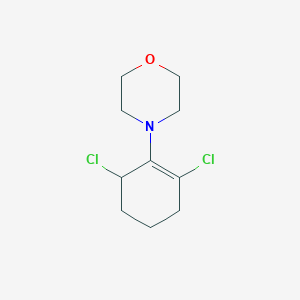
![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)

![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
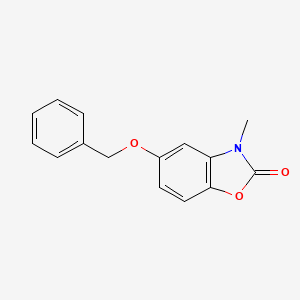

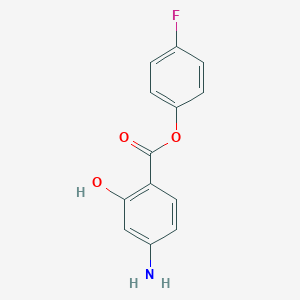

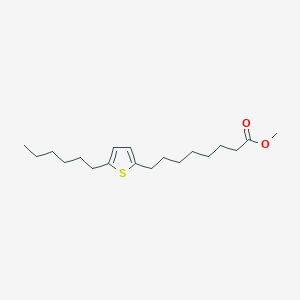
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
